

ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the classic benzodiazepine-based BET inhibitors, **ODM-207** has demonstrated significant anti-proliferative activity across a range of hematological and solid tumor models in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for **ODM-207**, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

ODM-207 is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Chemical Name	6-(3,5-dimethyl-4-isoxazolyl)-7- methoxy-3-methyl-1-(2- pyridinylmethyl)-2(1H)- quinolinone	[5][6]
Molecular Formula	C22H21N3O3	[1][5]
Molecular Weight	375.42 g/mol	[1][5]
CAS Number	1801503-93-4	[1][5]
SMILES	COC1=C(C=C2C=C(C)C(=O) N(CC3=CC=CC=N3)C2=C1)C 4=C(C)ON=C4C	[1]
Solubility	DMSO: 38 mg/mL (101.21 mM); Ethanol: 4 mg/mL; Water: Insoluble	[1]
Storage Stability	≥ 4 years at -20°C as a solid	[5]

Mechanism of Action

ODM-207 functions as a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

- Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[7]
- Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin.
- Gene Transcription: The assembled complex then promotes the transcription of target genes, many of which are key oncogenes like c-MYC and other drivers of cell proliferation and



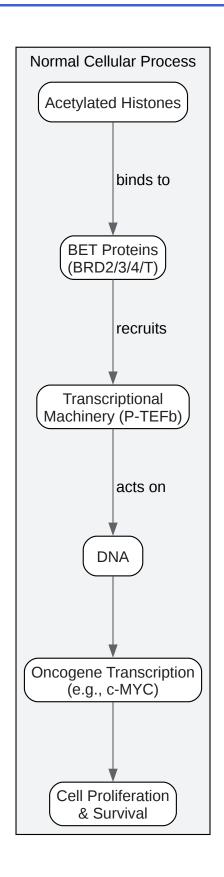


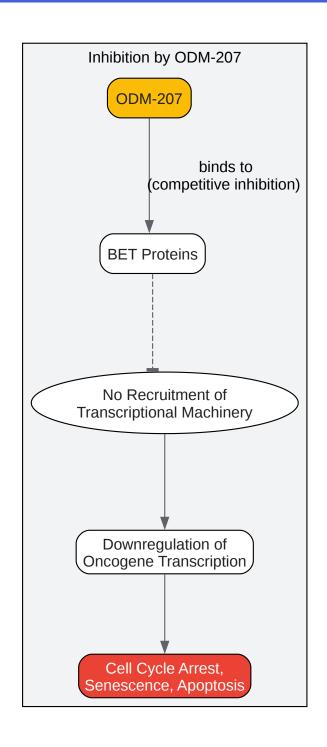


survival.[3]

ODM-207 competitively binds to the acetylated lysine-binding pockets of the BET bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]







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Caption: Mechanism of action of **ODM-207** as a BET inhibitor.



Preclinical and Clinical Data In Vitro Activity

ODM-207 has demonstrated potent anti-proliferative effects across a wide array of cancer cell lines.

Cell Line Type	Effect	IC50	Reference
Cutaneous Apocrine Sweat Gland Carcinoma	Potent DNA damage response	2.12 μΜ	[1]
Human Metastatic Apocrine Sweat Gland Cancer	Reduced proliferation	1.99 μΜ	[5]
PALB2-deficient Sweat Gland Cancer (with Olaparib)	Decreased proliferation, induced DNA double-strand breaks	650 nM	[5]
Various Hematological and Solid Tumors	Potent inhibition of cell viability	Not specified	[4]
ER+ Breast Cancer	Inhibition of proliferation, G0/G1 cell cycle arrest	Not specified	[8]
Prostate Cancer (VCaP, 22Rv1)	Attenuated cell growth, c-Myc downregulation	Not specified	[3]

In Vivo Activity

Oral administration of **ODM-207** has shown significant tumor growth inhibition in various xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4] [8]

Clinical Trial Data



A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of **ODM-207** in patients with selected solid tumors.[7][9][10]

Parameter	Finding	Reference
Study Population	35 patients with selected solid tumors, including 12 with castrate-resistant prostate cancer	[7][9]
Dosing	Oral, once daily	[7][9]
Maximum Tolerated Dose	2 mg/kg (limited by cumulative toxicity)	[7][9]
Dose-Limiting Toxicity	Intolerable fatigue	[7][9]
Common Adverse Events	Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting	[7][9]
Efficacy	No partial or complete responses were observed	[7][9]
Conclusion	ODM-207 showed increasing exposure with dose escalation and was safe up to 2 mg/kg but had a narrow therapeutic window.	[7][9][10]

Pharmacokinetics

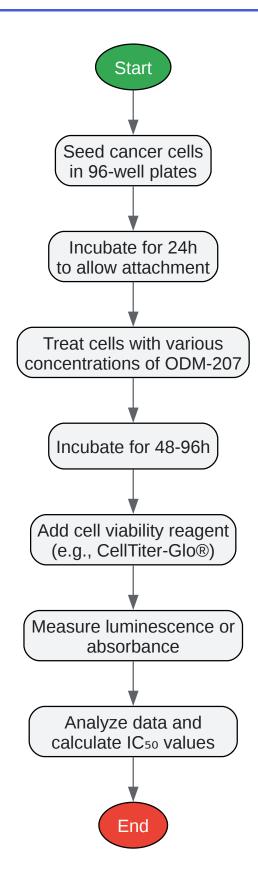


Parameter	Finding	Reference
Absorption	Slow absorption with a median T_{max} between 2 and 6 hours	[7]
Food Effect	Plasma exposure (AUC ₀₋₂₄) was 1.5-fold higher under fed conditions compared to fasting.	[7]
Metabolism	The main metabolite is a demethylation product of ODM-207.	[7]

Experimental ProtocolsIn Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of **ODM-207**.





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Caption: Workflow for an in vitro cell proliferation assay.



Methodology:

- Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, the cells are treated with a serial dilution of ODM-207.
- After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1]
- The signal (e.g., luminescence or absorbance) is measured using a plate reader.
- The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Western Blot for c-Myc Expression

This protocol outlines the steps to validate the on-target effect of **ODM-207** by measuring the downregulation of c-Myc.

Methodology:

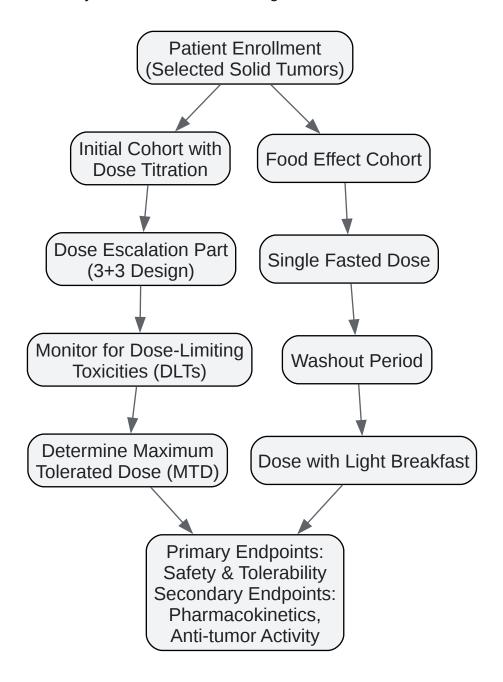
- Prostate cancer cells (e.g., VCaP) are treated with ODM-207 or a vehicle control for a specified time (e.g., 24 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).
- After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.



- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Band intensities are quantified to determine the relative change in c-Myc expression.[3]

Phase 1 Clinical Trial Design

The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.



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Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.



Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

- Dose Escalation: A 3+3 design was employed where patients received oral ODM-207 once daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until the maximum tolerated dose (MTD) was determined.[7]
- Food Effect: A separate cohort of patients received a single dose of ODM-207 under fasted conditions, followed by a washout period, and then another dose after a light breakfast to evaluate the effect of food on the drug's pharmacokinetics.[7]

Conclusion

ODM-207 is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial indicated a narrow therapeutic window and limited single-agent efficacy in the patient populations studied, the compound remains a valuable tool for epigenetic research.[7][9] Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6 inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented in this guide serve as a resource for scientists and researchers dedicated to advancing cancer epigenetics and drug development.

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